molecular formula C11H20Cl2N2 B1627951 [2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl CAS No. 1171365-90-4

[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl

Cat. No.: B1627951
CAS No.: 1171365-90-4
M. Wt: 251.19 g/mol
InChI Key: VIDOQUPWQUUABD-UHFFFAOYSA-N
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Description

[2-(Methylamino)-2-phenylethyl]dimethylamine dihydrochloride (CAS: 1171365-90-4) is a substituted phenethylamine derivative with the molecular formula C₁₁H₁₈N₂·2HCl and a molecular weight of 251.19 g/mol . Structurally, it consists of a phenethylamine backbone (a phenyl group attached to an ethylamine chain) modified with a methylamino group at the second carbon and two methyl groups on the terminal amine. The dihydrochloride salt form enhances its stability and solubility for research applications. This compound is primarily utilized as a building block in medicinal chemistry and pharmacological studies, though its specific biological targets remain underexplored in the available literature .

Properties

IUPAC Name

N,N',N'-trimethyl-1-phenylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-12-11(9-13(2)3)10-7-5-4-6-8-10;;/h4-8,11-12H,9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDOQUPWQUUABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN(C)C)C1=CC=CC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592119
Record name N~1~,N~2~,N~2~-Trimethyl-1-phenylethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171365-90-4
Record name N~1~,N~2~,N~2~-Trimethyl-1-phenylethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Zinc Borohydride-Mediated Reduction

A patent by CN103641725A describes the use of zinc borohydride (Zn(BH₄)₂) in tetrahydrofuran (THF) to reduce phenylacetamide derivatives to phenylethylamine analogs. Adapting this protocol, the target compound could be synthesized via the following steps:

  • Condensation : Reacting 2-phenylacetyl chloride with dimethylamine to form the intermediate amide.
  • Reduction : Treating the amide with Zn(BH₄)₂ in THF at 90–96°C for 3.5–4.5 hours.
  • Workup : Extraction with chloroform, alkalization with NaOH (pH 11–12), and drying with anhydrous MgSO₄.

This method achieves >85% yield with minimal side reactions due to Zn(BH₄)₂’s selective reducing properties.

Alkylation strategies involve the sequential introduction of methyl groups to a phenylethylamine backbone. EP2279167A1 details a process where potassium carbonate facilitates the alkylation of amines using methyl halides in aprotic solvents.

Two-Step Methylation

  • Primary Alkylation : Reacting 2-amino-2-phenylethanol with methyl iodide in acetone at 40–45°C for 8–10 hours.
  • Secondary Alkylation : Introducing dimethyl sulfate in the presence of K₂CO₃ to install the second methyl group.
  • Salt Formation : Treating the free base with concentrated HCl in methanol to precipitate the dihydrochloride salt.

This method yields 75–80% product but requires stringent temperature control to avoid O-alkylation byproducts.

Borohydride Reduction of Intermediate Imines

Sodium borohydride (NaBH₄) and its derivatives are widely used for reducing imines to amines. US20040198836A1 demonstrates the reduction of 2-azido-N-(β-oxo-2,5-dimethoxyphenethyl)acetamide using NaBH₄ in methanol at 0–10°C.

Application to Target Compound

  • Imine Formation : Condensing 2-phenylacetaldehyde with dimethylamine hydrochloride.
  • Reduction : Adding NaBH₄ in methanol dropwise at 0°C, followed by stirring at 25°C for 6 hours.
  • Purification : Extracting with methylene chloride, distilling the solvent, and recrystallizing from ethyl acetate.

This method achieves 90–95% yield but necessitates careful pH adjustment to prevent over-reduction.

Multi-Step Synthesis via Azide Intermediates

A hybrid approach combining azide chemistry and reduction is documented in US20040198836A1.

Protocol Overview

  • Azide Formation : Reacting 2-chloro-N-(β-oxo-phenethyl)acetamide with sodium azide in acetone.
  • Staudinger Reduction : Treating the azide with stannous chloride (SnCl₂) in methanol to yield the primary amine.
  • Methylation : Using methyl iodide and K₂CO₃ to install dimethyl groups.
  • Salt Formation : Precipitation with HCl gas in diethyl ether.

This route affords 85% purity but involves hazardous azide intermediates.

Comparative Analysis of Methods

Method Reducing Agent Solvent Yield (%) Purity (%) Key Advantage
Zn(BH₄)₂ Reduction Zn(BH₄)₂ THF 85 98 Minimal side reactions
NaBH₄ Reduction NaBH₄ Methanol 90 97 Rapid reaction time
Alkylation K₂CO₃ Acetone 75 95 Scalability
Azide Reduction SnCl₂ Methanol 80 85 Stereochemical control

Critical Process Optimization Considerations

Solvent Selection

  • Polar aprotic solvents (e.g., THF, acetone) enhance reaction rates but may require stringent drying.
  • Methanol is preferred for NaBH₄ reductions due to its protic nature, which stabilizes borohydride intermediates.

Temperature Control

  • Exothermic reactions (e.g., NaBH₄ additions) necessitate cooling to 0–10°C to prevent runaway conditions.
  • Elevated temperatures (90–96°C) improve Zn(BH₄)₂ reactivity but risk decomposition.

Byproduct Mitigation

  • O-alkylation : Minimized by using bulky bases (e.g., K₂CO₃) and low temperatures.
  • Polymerization : Addressed through diluted reaction conditions and phased reagent addition.

Chemical Reactions Analysis

Types of Reactions

[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of [2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may interact with adrenergic receptors, affecting neurotransmitter release and cellular responses .

Comparison with Similar Compounds

Betahistine Hydrochloride

  • Structure: 2-[2-(Methylamino)ethyl]pyridine dihydrochloride (C₈H₁₂N₂·2HCl).
  • Molecular Weight : 209.14 g/mol .
  • Key Differences : Replaces the phenyl group with a pyridine ring, altering electronic properties and hydrophobicity.
  • Applications : Clinically used to treat vertigo and Meniere’s disease via histamine H₁ receptor agonism and H₃ receptor antagonism .

2-(2-Methoxyphenoxy)ethylamine Hydrochloride

  • Structure: A phenethylamine derivative with a methoxyphenoxy substituent on the ethyl chain.
  • Molecular Weight: Not explicitly stated, but estimated to be ~215–220 g/mol (free base: C₉H₁₃NO₂) .

General 2-Phenethylamine Derivatives

  • Structure : Variants include modifications to the aromatic ring (e.g., hydroxyl, methoxy groups) or ethylamine chain (e.g., cyclization, branching) .
  • Applications : Target dopamine receptors , serotonin receptors (5-HT) , and sigma receptors , with therapeutic roles in neurological disorders (e.g., Parkinson’s disease, depression) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Primary Applications/Targets References
[2-(Methylamino)-2-phenylethyl]dimethylamine 2HCl Phenyl + branched methylamines 251.19 Methylamino, dimethylamine Research chemical (building block)
Betahistine Hydrochloride Pyridine + methylaminoethyl 209.14 Pyridine ring Vertigo, Meniere’s disease (H₁/H₃)
2-(2-Methoxyphenoxy)ethylamine HCl Methoxyphenoxy + ethylamine ~215–220 (estimated) Methoxyphenoxy Potential adrenergic activity
Standard 2-Phenethylamine Phenyl + ethylamine 121.18 (free base) Unsubstituted Neurotransmitter precursor

Research Findings and Implications

Structural Determinants of Activity

  • In contrast, Betahistine’s pyridine ring introduces basic nitrogen, enhancing solubility and altering receptor specificity .

Pharmacological Potential

While this compound lacks explicit therapeutic data, its structural analogs highlight possible targets:

  • Adrenoceptors: Similar branched amines show α₂-adrenoceptor antagonism .
  • Dopamine Receptors : N-methylation is common in dopaminergic ligands (e.g., amphetamines), suggesting possible CNS activity .

Biological Activity

[2-(Methylamino)-2-phenylethyl]dimethylamine 2 hydrochloride is a synthetic organic compound that has garnered attention in pharmacology due to its unique structural characteristics and potential biological activities. This compound, classified as a substituted amine, features a phenylethyl backbone with dimethylamino groups, which may enhance its pharmacological profile.

Chemical Structure and Properties

The molecular formula of [2-(Methylamino)-2-phenylethyl]dimethylamine 2 hydrochloride is C12H18ClN2C_{12}H_{18}ClN_2. The structure includes:

  • Phenylethyl Group : Contributes to the compound's interaction with biological systems.
  • Dimethylamino Groups : These substituents are crucial for the compound's reactivity and biological activity.

Biological Activity Overview

The biological activity of [2-(Methylamino)-2-phenylethyl]dimethylamine 2 hydrochloride has been assessed through various predictive models, including PASS (Prediction of Activity Spectra for Substances). The compound exhibits several potential pharmacological effects, including:

  • CNS Stimulation : Similar to other phenylethylamines, it may act as a stimulant.
  • Anti-Tyrosinase Activity : Preliminary studies suggest it could inhibit tyrosinase, an enzyme involved in melanin production.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of [2-(Methylamino)-2-phenylethyl]dimethylamine 2 hydrochloride against structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
AmphetaminePhenylethylamine structureStrong stimulant effects on CNS
MethamphetamineMethylated phenylethylamineHigher potency and longer duration of action
PhenylethylamineSimple phenylethyl structurePrimarily acts as a neurotransmitter

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluations of derivatives related to [2-(Methylamino)-2-phenylethyl]dimethylamine 2 hydrochloride. For instance:

  • Tyrosinase Inhibition Studies :
    • A study measured the tyrosinase activity of various derivatives at a concentration of 40 µM, using kojic acid as a reference. The results indicated that certain substitutions significantly enhanced inhibitory activity. For example, compounds with halogen substitutions exhibited varied inhibition percentages, emphasizing the role of substituents in modulating enzyme interactions.
    \begin{array}{|c|c|c|}\hline \text{Compound}&\text{Inhibition Percentage }&\text{IC 50}(\mu M)}\\\hline \text{Kojic Acid}&100&-\\\text{Compound 9b 2 fluorophenyl }&21.95&-\\\text{Compound 9c meta chlorophenyl }&57.89&-\\\text{Compound 9j 4 ethylphenyl }&45.21&22.90\\\hline \end{array}

Synthesis Methods

The synthesis of [2-(Methylamino)-2-phenylethyl]dimethylamine 2 hydrochloride can be achieved through various methods, each affecting yield and purity:

  • Method A : Traditional amination techniques.
  • Method B : Microwave-assisted synthesis for improved efficiency.

Optimization of these methods is essential for achieving desired applications in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl
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[2-(Methylamino)-2-phenylethyl]dimethylamine 2hcl

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